7-Amino-3-methylquinazolin-4-one
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Overview
Description
7-Amino-3-methylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. It has a molecular formula of C10H9N3O and a molecular weight of 191.2 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
7-Amino-3-methylquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating antibiotic-resistant bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
While specific safety and hazards information for 7-Amino-3-methylquinazolin-4-one was not found, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Future Directions
The future directions for 7-Amino-3-methylquinazolin-4-one and similar compounds could involve the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This could lead to the creation of designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 7-Amino-3-methylquinazolin-4-one, can be achieved through various methods. Some common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like copper and iridium are often used as catalysts.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between two immiscible phases.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity, yield, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various substituted quinazolines .
Comparison with Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities.
2-Methylquinazolin-4-one: Another derivative with potential therapeutic applications.
Quinoline derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness: 7-Amino-3-methylquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it a promising candidate for developing new antimicrobial agents .
Properties
IUPAC Name |
7-amino-3-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJTHSBXSOVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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